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Bicyclo(2.2.2)octane-2,3-dimethanol

Cat. No.: B11974436
CAS No.: 65942-08-7
M. Wt: 170.25 g/mol
InChI Key: CPIZOXNOIVZVGA-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Systems in Chemical Research

Bridged bicyclic systems, which feature two rings sharing three or more atoms, are of considerable interest in chemical research. These structures are prevalent in a wide array of biologically important molecules, including natural products like camphor (B46023) and α-thujene. wikipedia.org The development of efficient synthetic strategies to construct these bridged ring systems is a significant challenge and a long-standing goal in organic chemistry. nih.govacs.org

The inherent structural rigidity of bridged bicyclic compounds makes them attractive scaffolds in medicinal chemistry and materials science. core.ac.uk This rigidity can enhance the binding affinity and selectivity of a molecule for a specific biological target. Furthermore, the three-dimensional complexity of these molecules often imparts greater biological activity compared to their flat, aromatic counterparts. core.ac.uk Their utility extends to serving as key intermediates in the total synthesis of complex natural products. nih.govacs.org

Overview of the Bicyclo[2.2.2]octane Core Architecture

The bicyclo[2.2.2]octane core is a prime example of a bridged bicyclic system. wikipedia.org According to IUPAC nomenclature, the name "bicyclo" indicates a bicyclic compound, and the numbers in the brackets, [2.2.2], denote the number of carbon atoms separating the two bridgehead atoms. wikipedia.org This specific arrangement results in a highly symmetrical and sterically congested structure. nih.govnih.gov

This molecular architecture is characterized by a rigid framework that influences its chemical properties. The stability of such bridged systems is often discussed in the context of Bredt's rule, which states that a double bond cannot be placed at a bridgehead of a small bicyclic system due to the resulting ring and angle strain. wikipedia.org This principle underscores the unique geometric constraints of the bicyclo[2.2.2]octane core. The intricate and densely arrayed stereogenic centers found in some natural products are built upon this bicyclo[2.2.2]octane core, highlighting its importance in the construction of complex molecular architectures. nih.gov

Positioning of Bicyclo[2.2.2]octane-2,3-dimethanol within Bridged Diol Chemistry

Bicyclo[2.2.2]octane-2,3-dimethanol is a notable compound within the class of bridged diols. It is characterized by a bicyclo[2.2.2]octane skeleton with two hydroxymethyl groups attached to the 2 and 3 positions. This specific substitution pattern on the rigid bicyclic frame imparts distinct chemical properties and reactivity.

The synthesis of bicyclo[2.2.2]octane-2,3-dimethanol can be achieved through various synthetic routes, with the Diels-Alder reaction being a common method to construct the bicyclic framework. Another approach involves the bioreduction of bicyclo[2.2.2]octane-2,5-dione.

Due to its unique structure, bicyclo[2.2.2]octane-2,3-dimethanol serves as a valuable building block in organic synthesis. It is utilized in the development of chiral ligands for coordination chemistry and in the synthesis of more complex, biologically active molecules. The rigid diol structure can act as a scaffold to pre-organize functional groups in a specific spatial arrangement, which is advantageous for creating molecules with high selectivity for biological targets. vulcanchem.com

PropertyValue
CAS Number 65942-09-8
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Density 1.063 g/cm³
IUPAC Name [3-(hydroxymethyl)-2-bicyclo[2.2.2]octanyl]methanol

A comparative analysis with other bicyclic diols highlights the unique features of bicyclo[2.2.2]octane-2,3-dimethanol. The positioning of the hydroxymethyl groups significantly influences the molecule's properties and potential applications.

CompoundMolecular FormulaKey Structural Feature
Bicyclo[2.2.2]octane-2,3-dimethanolC₁₀H₁₈O₂Hydroxymethyl groups at adjacent 2 and 3 positions.
Bicyclo[2.2.2]octane-1,4-dimethanolC₁₀H₁₈O₂Hydroxymethyl groups at the bridgehead 1 and 4 positions. echemi.com
Bicyclo[2.2.2]octane-2,3-diolC₈H₁₄O₂Hydroxyl groups directly on the ring at adjacent 2 and 3 positions. nih.gov
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanolC₉H₁₄O₂A more strained [2.2.1] ring system with a double bond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B11974436 Bicyclo(2.2.2)octane-2,3-dimethanol CAS No. 65942-08-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65942-08-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

[3-(hydroxymethyl)-2-bicyclo[2.2.2]octanyl]methanol

InChI

InChI=1S/C10H18O2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h7-12H,1-6H2

InChI Key

CPIZOXNOIVZVGA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(C2CO)CO

Origin of Product

United States

Synthetic Methodologies for Bicyclo 2.2.2 Octane 2,3 Dimethanol and Analogous Scaffolds

Strategies for Bridged Bicyclo[2.2.2]octane Ring System Construction

The formation of the bicyclo[2.2.2]octane skeleton is the initial and crucial step in the synthesis of the target compound and its analogs. Key strategies include cycloaddition reactions and intramolecular cyclizations, which offer powerful means to assemble this sterically demanding framework.

Diels-Alder Cycloaddition Reactions in Core Formation

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as a primary and efficient method for constructing the bicyclo[2.2.2]octane ring system. nih.gov This powerful reaction allows for the creation of the six-membered ring that forms the basis of the bicyclic structure in a single, often stereocontrolled, step.

A common approach involves the reaction of a 1,3-cyclohexadiene (B119728) derivative (the diene) with a suitable dienophile. For instance, the reaction between a 1,3-cyclohexadiene and maleic anhydride (B1165640) can be utilized to form the bicyclo[2.2.2]octane framework. Subsequent chemical modifications are then required to introduce the desired functional groups. In some cases, Lewis acids are employed to catalyze the Diels-Alder reaction, enhancing its rate, stereoselectivity, and regioselectivity. nih.gov

Nature-inspired strategies have also leveraged intramolecular Diels-Alder reactions to construct complex bicyclo[2.2.2]octane cores, as seen in the synthesis of the core of andibenin B. nih.govresearchgate.net This approach can establish multiple stereogenic centers with high efficiency. nih.gov Organocatalytic methods have also been developed for the asymmetric synthesis of highly congested bicyclo[2.2.2]octane systems through formal [4+2] cycloadditions. rug.nl

DieneDienophileConditionsProductReference
2,6-dimethylbenzoquinoneAcetoxy-1,3-butadieneBF₃·Et₂O, Toluene, 0 °CBicyclic adduct 14 nih.gov
5-substituted 1,3-cyclohexadieneMethacrolein (B123484)Ytterbium trichlorideBicyclo[2.2.2]octane aldehyde nih.gov
2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxoleVinylene carbonateNot specifiedIsomeric bicyclo[2.2.2]octane cycloaddition products nih.gov
1,3-CyclohexadieneAcryloyl chlorideNot specifiedBicyclo[2.2.2]oct-2-ene-endo-5-carboxylic acid (after hydrolysis) cdnsciencepub.com
1,4-Diacetoxy-1,3-cyclohexadieneMaleic anhydrideNot specified1,4-Diacetoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride google.com

Intramolecular Cyclizations (e.g., SN2', Radical, Cationic Cascade)

Beyond cycloadditions, intramolecular cyclizations provide an alternative and powerful avenue to the bicyclo[2.2.2]octane framework. These methods involve the formation of one of the rings by creating a new bond within a pre-assembled acyclic or monocyclic precursor.

Intramolecular SN2' Cyclization: This strategy has been successfully applied in the synthesis of related bicyclo[2.2.2]diazaoctane cores found in various natural products. nih.gov The key step involves the intramolecular attack of a nucleophile on an allylic system, leading to the formation of the bicyclic structure. While this has been prominent for nitrogen-containing analogs, the principles can be extended to all-carbon systems.

Radical Cyclizations: Radical-based methods offer another approach to construct the bicyclo[2.2.2]octane skeleton. These reactions typically involve the generation of a radical species that cyclizes onto a suitably positioned double bond or other radical acceptor. escholarship.org

Cationic Cascade Reactions: Cationic cascade reactions, often initiated by an acid or a Lewis acid, can lead to the formation of complex polycyclic systems, including the bicyclo[2.2.2]octane core. These reactions proceed through a series of cationic intermediates that cyclize in a controlled manner. rsc.org

Direct Synthesis of Bicyclo[2.2.2]octane-2,3-dimethanol and Related Diols

Once the bicyclo[2.2.2]octane core is established, often with precursor functional groups such as carboxylic acids or esters at the 2 and 3 positions, the final step is their reduction to the corresponding diol, bicyclo[2.2.2]octane-2,3-dimethanol.

Reduction of Carboxylic Acid and Ester Precursors

The most common route to bicyclo[2.2.2]octane-2,3-dimethanol involves the reduction of the corresponding dicarboxylic acid or its ester derivatives. nih.gov

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting both carboxylic acids and esters to primary alcohols. nih.govmasterorganicchemistry.com The reduction of a bicyclo[2.2.2]octane-2,3-dicarboxylic acid or its diester with LiAlH₄ in an appropriate solvent like tetrahydrofuran (B95107) (THF) or ether provides a direct route to bicyclo[2.2.2]octane-2,3-dimethanol. cdnsciencepub.comgoogle.com.na This method is highly effective, though it requires careful handling due to the high reactivity of LiAlH₄. masterorganicchemistry.com

Catalytic hydrogenation offers a milder alternative for the reduction of ester or dicarboxylic acid functionalities. nih.gov This method typically employs a metal catalyst, such as palladium on carbon (Pd/C) or ruthenium dioxide, under a hydrogen atmosphere. cdnsciencepub.com While catalytic hydrogenation is effective for reducing esters, the reduction of carboxylic acids often requires harsher conditions, such as high pressure and temperature. google.com This method can be advantageous when other functional groups sensitive to hydride reagents are present in the molecule.

PrecursorReducing Agent/CatalystConditionsProductReference
Bicyclo[2.2.2]octane-2,3-dicarboxylic acid estersLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)Bicyclo[2.2.2]octane-2,3-dimethanol
Bicyclo[2.2.2]oct-2-ene-endo-5-carboxylic acidLithium Aluminum Hydride (LiAlH₄)EtherBicyclo[2.2.2]oct-2-ene-endo-5-methanol cdnsciencepub.com
Diethyl 3,6-dioxobicyclo[2.2.2]octane-1,4-dicarboxylateRuthenium dioxide, H₂Ethanol, high pressureDiethyl 3,6-dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylate cdnsciencepub.com
Unsaturated bicyclo[2.2.2]octene precursorsPalladium on Carbon (Pd/C), H₂Not specifiedSaturated bicyclo[2.2.2]octane framework

Transition Metal Catalyzed Transformations

The synthesis of bicyclo[2.2.2]octane derivatives is significantly advanced by the use of transition metal catalysts, which facilitate key transformations. google.comgoogle.com One notable process involves the treatment of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst to yield an oxo-substituted bicyclo[2.2.2]octane intermediate. google.com This intermediate is a versatile precursor that can be further derivatized. google.com

A specific example is the oxidation of 1,4-dimethylene cyclohexane using palladium dichloride as a catalyst, which produces bicyclo[2.2.2]octane-1,4-diol intermediates. These diols can then be converted to the corresponding dimethanol derivative. Furthermore, transition metal complexes have been studied for their reactions with bicyclic endoperoxides, which can be convenient precursors to diols of a specific (syn) configuration that are otherwise difficult to obtain. adelaide.edu.au Catalytic hydrogenation with metal catalysts can lead to the reduction of both the double bond and the peroxide linkage in these endoperoxides. adelaide.edu.au

Beyond synthesis, certain bicyclo[2.2.2]octane diols, such as bicyclo[2.2.2]octane-1,4-diol, serve as catalysts themselves in reactions like carbonylation and cyclization, where they can improve reaction rates and selectivity.

Table 1: Transition Metal Catalyzed Reactions for Bicyclo[2.2.2]octane Scaffolds
PrecursorCatalyst/ReagentsProductKey FindingsReference
1,4-Dimethylene cyclohexaneOxidizing agent, Transition metal catalystOxo-substituted bicyclo[2.2.2]octaneProvides a versatile intermediate for further derivatization. google.com
1,4-Dimethylene cyclohexanePalladium dichloride (3 mol%), 25% aqueous oxone solutionBicyclo[2.2.2]octane-1,4-diol intermediatesReaction proceeds at ambient temperature with overnight stirring.
Bicyclic endoperoxidesTransition metal complexesSyn-configured diolsProvides convenient access to stereospecific diols. adelaide.edu.au

Multi-step Synthetic Sequences from Precursors (e.g., 1,4-dimethylene cyclohexane)

Multi-step synthetic routes are fundamental to constructing the bicyclo[2.2.2]octane-2,3-dimethanol framework. A common strategy begins with a Diels-Alder reaction between a conjugated diene and a dienophile, such as maleic anhydride, to form the core bicyclo[2.2.2]octane structure. This is often followed by functional group manipulations to introduce the required hydroxymethyl groups.

A well-documented precursor, 1,4-dimethylene cyclohexane, is itself synthesized from 1,4-cyclohexane dimethanol (1,4-CHDM) in a two-step process. google.comgoogle.com This exocyclic diene can then undergo a transition metal-catalyzed transformation to yield 1,4-disubstituted bicyclo[2.2.2]octanes. google.comgoogle.com For instance, the oxidation of 1,4-dimethylene cyclohexane can lead to bicyclo[2.2.2]octane-1,4-diol, which can then be further processed.

Another important multi-step approach is the reduction of bicyclo[2.2.2]octane-1,4-dicarboxylate esters using strong reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding diol, bicyclo[2.2.2]octane-1,4-diyldimethanol, in high yields.

Table 2: Multi-step Synthesis of Bicyclo[2.2.2]octane Derivatives
Starting MaterialKey StepsFinal Product MentionedReference
Suitable diene and maleic anhydrideDiels-Alder reaction, subsequent functionalizationBicyclo(2.2.2)octane-2,3-dimethanol
1,4-Cyclohexane dimethanol (1,4-CHDM)Two-step conversion to 1,4-dimethylene cyclohexane, followed by transition metal-catalyzed transformation1,4-Disubstituted bicyclo[2.2.2]octanes google.comgoogle.com
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylateReduction with Lithium aluminum hydride (LiAlH₄)Bicyclo[2.2.2]octane-1,4-diyldimethanol

Synthetic Challenges and Advancements in Bicyclo[2.2.2]octane-Derived Diols

The synthesis of bicyclo[2.2.2]octane-derived diols is not without its difficulties, including achieving high yields and controlling stereochemistry. However, significant progress has been made to overcome these obstacles.

Strategies for Enhancing Reaction Yields and Stereoselectivity

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a critical challenge. Researchers have developed several strategies to improve both the yield and the stereoselectivity of these reactions.

One effective approach is the use of chiral catalysts. For example, rhodium-catalyzed asymmetric 1,4-addition reactions, employing chiral diene ligands, can produce highly enantioenriched products with excellent enantioselectivities. researchgate.net Similarly, iridium-catalyzed annulation offers high control over relative stereochemistry. acs.org The choice of reagents and reaction conditions is also crucial. The addition of cerium chloride to Grignard reactions has been shown to significantly enhance the addition process while suppressing side reactions like enolization. researchgate.net

The inherent structure of the reactants can also be exploited. The Thorpe-Ingold effect, where geminal disubstitution favors cyclization, has been used to enhance the yields of certain cyclization pathways. acs.org Furthermore, diastereoselective 1,4-addition reactions present a viable alternative to stereoselective Diels-Alder cycloadditions, which can sometimes be complicated by polymerization and a lack of stereoselectivity. escholarship.org Nature-inspired intramolecular Diels-Alder cycloadditions have also proven highly efficient in constructing sterically congested bicyclic systems with multiple stereocenters. nih.gov

Development of Cost-Effective and Sustainable Synthetic Routes

A notable advancement is the use of microwave-assisted synthesis, which can dramatically reduce reaction times. researchgate.net This has been successfully applied to the synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid. researchgate.net In the same process, replacing large quantities of Raney nickel with a safer and more cost-effective solid-phase process has improved both the safety and the economic viability of the synthesis. researchgate.net

Derivatization and Functionalization of Bicyclo 2.2.2 Octane 2,3 Dimethanol

Chemical Transformations of Primary Hydroxyl Groups

The primary hydroxyl groups are the most reactive sites in bicyclo[2.2.2]octane-2,3-dimethanol and can be readily transformed into other functional groups.

The primary hydroxyl groups of bicyclo[2.2.2]octane-2,3-dimethanol can undergo substitution reactions to form esters and ethers. Esterification is a common transformation, often catalyzed by acids like sulfuric acid. For instance, the reaction with acylating agents in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) and triethylamine (B128534) can yield the corresponding diesters. researchgate.net While specific examples for bicyclo[2.2.2]octane-2,3-dimethanol are not extensively documented in the provided results, the general reactivity of diols suggests that standard esterification and etherification protocols would be applicable.

A related derivative, (1R,4R)-bicyclo[2.2.2]oct-5-ene-2,2-dimethanediyl dibenzoate, highlights the feasibility of forming ester derivatives on a similar bicyclic core. grafiati.com The synthesis of tetraalkyl tetraesters of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid further demonstrates that multiple hydroxyl or carboxyl groups on this scaffold can be esterified. arkat-usa.org

The primary hydroxymethyl groups of bicyclo[2.2.2]octane-2,3-dimethanol can be oxidized to aldehydes or carboxylic acids under controlled conditions. The specific product depends on the oxidizing agent and reaction conditions used.

For example, the use of a strong oxidizing agent like Jones reagent (CrO₃/H₂SO₄) in acetone (B3395972) can convert the primary hydroxyl groups into carboxylic acids, yielding bicyclo[2.2.2]octane-2,3-dicarboxylic acid. The reaction is typically performed at low temperatures (0–5°C) to minimize overoxidation. The synthesis of bicyclo[2.2.2]octane-2-carboxylic acid from the corresponding alcohol is another example of this type of transformation. ontosight.ai

Starting MaterialReagentProductReference
Bicyclo[2.2.2]octane-2,3-dimethanolJones reagent (CrO₃/H₂SO₄)Bicyclo[2.2.2]octane-2,3-dicarboxylic acid
Bicyclo[2.2.2]octan-2-olOxidizing agentBicyclo[2.2.2]octane-2-carboxylic acid ontosight.ai

Introduction of Other Functional Groups onto the Bicyclo[2.2.2]octane Core

Beyond modifying the existing hydroxyl groups, functional groups can be introduced at other positions on the bicyclo[2.2.2]octane skeleton, including the bridgehead carbons and across olefinic double bonds in unsaturated analogs.

Functionalization at the bridgehead positions (C1 and C4) of the bicyclo[2.2.2]octane system is of significant interest for creating specialized monomers and pharmacologically active compounds. google.comgoogle.com Although the bridgehead positions are generally inert to nucleophilic substitution, several synthetic strategies have been developed to introduce functionality. google.com

One approach involves the synthesis of bridgehead bicyclo[2.2.2]octanols from 1,4-cyclohexanedione (B43130) derivatives through a multi-step sequence involving a Diels-Alder reaction, hydrogenation, hydrolysis, and oxidative decarboxylation. google.com Another method starts from 1,4-dimethylene cyclohexane (B81311), which is treated with an oxidizing agent in the presence of a transition metal catalyst to afford oxo-substituted bicyclo[2.2.2]octane species that can be further derivatized. google.comjustia.com These methods can lead to a variety of bridgehead functional groups, including diols, diamines, diacids, and diesters. google.comgoogle.com

Research has also demonstrated the synthesis of bicyclo[2.2.2]octanes with a quaternary bridgehead carbon through a domino Michael/Michael reaction. researchgate.net Additionally, bridgehead hydroxy bicyclo[2.2.2]octane derivatives have been synthesized starting from 1,3-cyclohexadione. figshare.com For polysilylated analogs, bridgehead-functionalized permethylbicyclo[2.2.2]octasilanes have been prepared by reacting silanide (B1217022) anions with appropriate electrophiles. nih.gov

PrecursorKey Reaction StepsBridgehead Functional GroupReference
1,4-CyclohexanedioneDiels-Alder, Hydrogenation, Hydrolysis, Oxidative DecarboxylationDiacetate google.com
1,4-Dimethylene cyclohexaneOxidation with transition metal catalystOxo-substituted intermediate google.comjustia.com
Cyclohex‐2‐en‐1‐one derivativeDomino Michael/Michael reactionQuaternary carbon researchgate.net
1,3-CyclohexadioneTwo independent synthetic routesHydroxy figshare.com
Me3Si-Si8Me12–K+Reaction with electrophilesSilyl (B83357), Acyl, Carboxyl nih.gov

While bicyclo[2.2.2]octane-2,3-dimethanol itself is saturated, its unsaturated analogs, bicyclo[2.2.2]octene derivatives, offer the C=C double bond as a site for further functionalization. arkat-usa.org The transformations of this double bond are a key strategy for synthesizing more complex and substituted bicyclic systems. arkat-usa.orgumich.edu

One common transformation is hydrogenation, where the C=C double bond is reduced. For example, catalytic hydrogenation (Pd/C, H₂) can selectively reduce the double bond without altering other functional groups on the bicyclic framework. This is a key step in converting bicyclo[2.2.2]octene precursors into their saturated bicyclo[2.2.2]octane counterparts. google.com

Other functionalizations of the olefinic bond include stereoselective iodolactonization, which has been performed on N-Boc-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid. nih.gov This reaction introduces iodine and a lactone ring across the double bond, which can then be further manipulated. nih.gov Hydroboration is another useful reaction, as demonstrated in the synthesis of new carbocyclic nucleoside analogs from (1R,4R)-bicyclo[2.2.2]oct-5-ene-2,2-dimethanediyl dibenzoate, leading to hydroxylated derivatives. grafiati.com The rigid structure of the bicyclo[2.2.2]oct-2-ene radical cation has been shown to be twisted due to a pseudo Jahn-Teller effect. nih.gov

Starting MaterialReactionProduct TypeReference
Bicyclo[2.2.2]oct-5-ene derivativeCatalytic HydrogenationSaturated bicyclo[2.2.2]octane google.com
N-Boc-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acidIodolactonizationIodolactone nih.gov
(1R,4R)-bicyclo[2.2.2]oct-5-ene-2,2-dimethanediyl dibenzoateHydroborationHydroxylated bicyclo[2.2.2]octane grafiati.com

Stereoselective Derivatization Strategies

The rigid and well-defined stereochemistry of the bicyclo[2.2.2]octane core makes it an excellent template for stereoselective synthesis. The facial bias imposed by the rigid framework can be exploited to control the stereochemical outcome of reactions.

Organocatalysis has been successfully employed for the stereoselective synthesis of bicyclo[2.2.2]octane derivatives. For instance, diphenylprolinol silyl ether has been used to mediate a domino Michael/Michael reaction between an α,β-unsaturated aldehyde and a substituted cyclohex-2-en-1-one, yielding bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon in excellent diastereoselectivity and nearly optically pure form. researchgate.net

The inherent stereochemistry of bicyclo[2.2.2]octane derivatives also directs the stereochemical outcome of reactions on existing functional groups or on the scaffold itself. For example, the stereoselective functionalization of the double bond in bicyclic amino acid derivatives has been used to prepare specific stereoisomers of hydroxyl-substituted products. nih.gov Similarly, stereoselective dihydroxylation using reagents like osmium tetroxide has been employed in the synthesis of bicyclo[2.2.2]octane-based glycosidase inhibitors, where the rigid scaffold acts as a transition-state mimic. The stereospecificity of rearrangements, such as the conversion of bicyclo[2.2.2]octane systems to bicyclo[3.2.1]octane systems, is also a well-studied phenomenon influenced by the scaffold's stereochemistry. researchgate.net

Stereochemistry and Chiral Applications of Bicyclo 2.2.2 Octane 2,3 Dimethanol Derivatives

Conformational Analysis of the Bicyclo[2.2.2]octane System

The bicyclo[2.2.2]octane (BCO) system is a highly symmetrical and rigid carbocyclic structure. Its conformation is characterized by a cage-like arrangement composed of three fused cyclohexane (B81311) rings, each forced into a boat or, more accurately, a twisted-boat conformation. researchgate.net Unlike a simple cyclohexane ring that can easily flip between chair conformations, the bicyclo[2.2.2]octane skeleton is conformationally locked. This rigidity stems from the three ethano bridges connecting the two bridgehead carbon atoms.

The molecule possesses D₃ symmetry, resulting in a structure where the C-C bonds are eclipsed, leading to significant torsional strain. This strain is a defining feature of the BCO system. The structure can be visualized as three boat-shaped rings sharing two common atoms. researchgate.net The efficient rotational properties of the BCO group have been demonstrated in studies of molecular rotors, where its high symmetry and cylindrical shape contribute to low rotational barriers when incorporated into larger crystal structures. nih.gov Solid-state NMR studies have confirmed that the methylene (B1212753) carbons of the bicyclo[2.2.2]octane core show a single sharp signal, indicating rapid reorientation in the solid state, which underscores its unique dynamic and conformational properties. nih.gov

Conformational Feature Description Reference
Core Structure Three fused cyclohexane rings. researchgate.net
Ring Conformation Each six-membered ring is held in a twisted-boat conformation. researchgate.net
Symmetry High degree of symmetry (D₃ point group). nih.gov
Flexibility Conformationally rigid and locked, with minimal flexibility. rsc.org
Strain Exhibits significant torsional strain due to eclipsed C-C bonds. escholarship.org
Rotational Dynamics Can function as an efficient molecular rotator in crystalline solids. nih.gov

Enantiomer Synthesis and Resolution in Bicyclo[2.2.2]octane-2,3-dimethanol Analogues

The synthesis of enantiomerically pure bicyclo[2.2.2]octane derivatives, including analogues of bicyclo[2.2.2]octane-2,3-dimethanol, is critical for their application in asymmetric catalysis and as chiral building blocks. The primary route to the core structure is often the Diels-Alder reaction. For instance, the racemic version of (1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-dimethanol can be prepared through a Diels-Alder cycloaddition followed by reduction with a hydride agent like lithium aluminium hydride. researchgate.net

Achieving enantioselectivity can be approached in several ways:

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. Copper-mediated oxidative dearomatization followed by a [4+2] dimerization cascade has been used to produce bicyclo[2.2.2]octenones with high enantioselectivity. nih.gov Similarly, metal-free, organocatalytic tandem reactions have been developed for the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates. rsc.org

Resolution of Racemates: This classic strategy involves separating a 50:50 mixture of enantiomers. This can be achieved by reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules as starting materials. For bicyclo[2.2.2]octane systems, this can involve starting from chiral precursors like benzoic acid, which can be transformed through a series of reactions, including resolution steps, to yield enantiopure diamine scaffolds like cis-2,5-diaminobicyclo[2.2.2]octane. researchgate.net

Different approaches have been explored for various analogues. For example, optically active bicyclo[2.2.2]octane-2,5-diones have been synthesized through methods featuring a diastereoselective 1,4-addition. escholarship.orgcore.ac.uk

Method Description Example Application Reference
Asymmetric Diels-Alder A cycloaddition using a chiral catalyst or dienophile to induce stereoselectivity.Synthesis of optically active bicyclo[2.2.2]octane-2,5-diones. escholarship.org
Asymmetric Dimerization Oxidative dearomatization of phenols followed by an enantioselective [4+2] dimerization.Synthesis of enantiomerically enriched bicyclo[2.2.2]octenones. nih.gov
Organocatalytic Tandem Reaction A metal-free approach using an organic base to mediate a highly enantioselective reaction.Access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. rsc.org
Resolution from Racemate Chemical separation of enantiomers via diastereomer formation.Synthesis of enantiopure cis-2,5-diaminobicyclo[2.2.2]octane from resolved dicarboxylic acids. researchgate.net

Diastereoselective Reactions Involving the Bicyclo[2.2.2]octane Scaffold

The rigid bicyclo[2.2.2]octane scaffold serves as an excellent stereochemical controller, influencing the outcome of reactions both during its formation and in subsequent transformations.

The Diels-Alder reaction is the most common method for constructing the bicyclo[2.2.2]octane skeleton, and it is inherently stereospecific. The stereochemistry of the diene and dienophile is directly translated into the stereochemistry of the resulting cyclic product. For example, the reaction of 1,3-cyclohexadiene (B119728) with dienophiles like methacrolein (B123484) establishes the bicyclic core with a defined relative stereochemistry. nih.gov This high degree of diastereoselectivity has been exploited in domino reactions to construct complex polycyclic spiro[bicyclo[2.2.2]octane-2,3′-indoline] derivatives. acs.org

Furthermore, the scaffold can direct the stereochemistry of reactions at its substituents. The rigid framework creates distinct steric environments, making one face of a reactive functional group more accessible to reagents than the other. This principle is fundamental to its use in asymmetric synthesis. Chiral ligands based on the bicyclo[2.2.2]octane framework, such as those derived from cis-2,5-diaminobicyclo[2.2.2]octane, create a well-defined chiral pocket around a metal center. researchgate.net This predictable environment forces substrates to coordinate in a specific orientation, allowing for highly diastereoselective transformations where reagents attack one face of the substrate preferentially. researchgate.net

Computational studies on the biosynthesis of fungal indole (B1671886) alkaloids containing a related bicyclo[2.2.2]diazaoctane ring have highlighted the scaffold's role in controlling stereoselectivity. nih.gov The conformation of the precursor dictates whether the intramolecular Diels-Alder reaction proceeds with syn or anti diastereoselectivity, leading to different families of natural products. nih.gov This illustrates how the inherent conformational biases of the reacting partners, which lead to the bicyclic core, are crucial for the stereochemical outcome. nih.gov

Reaction Type Role of Scaffold Outcome Reference
Intermolecular Diels-Alder Forms the core structure.High diastereoselectivity based on reactant geometry. nih.govacs.org
Intramolecular Diels-Alder Controls ring fusion stereochemistry.Formation of syn or anti bicyclic ring systems depending on precursor conformation. nih.gov
Domino Reaction Acts as the foundational skeleton in a multi-step reaction.Synthesis of complex polycyclic spiro compounds with high diastereoselectivity. acs.org
Asymmetric Catalysis Provides a rigid chiral backbone for a ligand.Directs incoming substrates, leading to predictable and high enantioselectivity in catalyzed reactions. researchgate.net
Cycloaddition Cascade Facilitates consecutive cycloadditions.Facile construction of the scaffold with excellent stereoselectivity using an aminocatalyst. researchgate.net

Applications in Advanced Materials Science and Catalysis

Bicyclo[2.2.2]octane-2,3-dimethanol as a Monomer in Polymer Chemistry

The use of bicyclo[2.2.2]octane diols and their derivatives as monomers is a key strategy for developing specialty polymers. google.comgoogle.comjustia.comgoogle.com The incorporation of the rigid bicyclo[2.2.2]octane unit into polymer backbones imparts unique thermal and mechanical properties.

The synthesis of high-performance polyesters often utilizes rigid monomeric units to enhance thermal stability. While much of the research has focused on derivatives like bicyclo[2.2.2]octane-1,4-dicarboxylic acid, the principles apply to polyesters derived from Bicyclo[2.2.2]octane-2,3-dimethanol. The rigid, non-aromatic structure of the bicyclo[2.2.2]octane core contributes significantly to the thermal properties of the resulting polyesters. vt.edu For instance, polyimides synthesized from a related bicyclic monomer, bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, exhibit high thermal stability with decomposition temperatures exceeding 400 °C and high glass transition temperatures. mdpi.com The incorporation of such bicyclic units generally leads to polymers with superior thermomechanical performance compared to those made with more flexible aliphatic monomers. reading.ac.uk

Table 1: Thermal Properties of Bicyclo[2.2.2]octane-Based Polymers

Polymer Type Monomer Used Key Thermal Property Reference
Alicyclic Polyimides Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride Thermal stability > 400 °C; Glass transition temperatures (Tg) between 272 and 355 °C mdpi.com
Copolyesters Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate Higher Tg (around 115 °C) compared to other cycloaliphatic copolyesters vt.edu

Bicyclo[2.2.2]octane diols are recognized as important specialty monomers for creating polymers with specific, desirable properties. google.comgoogle.comjustia.com The unique structure of the bicyclic ring is leveraged in the production of specialty chemicals and materials. lookchem.com Polymers incorporating this scaffold can exhibit enhanced mechanical properties and are used in applications where performance under demanding conditions is critical. lookchem.com The introduction of the bicyclo[2.2.2]octane unit can also improve solubility in organic solvents, which is a significant advantage for polymer processing. mdpi.com

A clear relationship exists between the rigid bicyclic structure of the monomer and the enhanced properties of the resulting polymers.

Thermal Stability : The incorporation of the bicyclo[2.2.2]octane skeleton into polymer backbones consistently leads to higher glass transition temperatures (Tg) and improved thermal stability. vt.eduvt.edu For example, a study on cycloaliphatic copolyesters found that those based on dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate had a significantly higher Tg (around 115 °C) compared to other copolyesters with different cycloaliphatic rings. vt.edu

Symmetry and Crystallinity : The symmetry of the monomer unit plays a crucial role. The higher symmetry of the 1,4-substituted bicyclo[2.2.2]octane ring, compared to the related bicyclo[3.2.2]nonane ring, results in higher-melting polymers. researchgate.netswaminathansivaram.in The C2-symmetry of Bicyclo[2.2.2]octane-2,3-dimethanol would be expected to influence the packing and crystallinity of its polymers in a distinct way compared to its 1,4-disubstituted counterpart.

Flexibility : The rigidity of the bicyclo[2.2.2]octane ring dominates the polymer's structure, and even the introduction of flexible spacer units may not be sufficient to induce meltability in some homopolyesters.

Chiral Ligand Design for Asymmetric Catalysis

The well-defined, rigid three-dimensional structure of the bicyclo[2.2.2]octane framework makes it an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. The stereochemical information embedded in the chiral ligand is transferred during a chemical reaction, enabling the synthesis of a specific enantiomer of a chiral product.

Starting from chiral forms of Bicyclo[2.2.2]octane-2,3-dimethanol, a variety of chiral ligands can be synthesized for use in enantioselective reactions. The development of such ligands is an active area of research. bohrium.comresearchgate.net

C₂-Symmetric Ligands : The C₂-symmetry of the 2,3-disubstituted bicyclo[2.2.2]octane core is a highly desirable feature in chiral ligand design. Researchers have synthesized C₂-symmetric fused cyclopentadienes from a bicyclo[2.2.2]octane starting material to create chiral rhodium complexes. bohrium.com These complexes proved effective in asymmetric C-H activation reactions, achieving high yields and high enantioselectivities (up to 99% ee). bohrium.com

BODOLs : A class of ligands known as bicyclo[2.2.2]octane-derived diols (BODOLs) has been synthesized and successfully applied in the asymmetric reduction of ketones. lu.seresearchgate.net For instance, in the reduction of acetophenone (B1666503) with catecholborane using a titanium catalyst, these ligands facilitated the reaction with up to 98% enantiomeric excess. lu.seresearchgate.net

Diamino Ligands : Other research has focused on chiral diamines derived from the bicyclo[2.2.2]octane scaffold, such as cis-2,5-diaminobicyclo[2.2.2]octane. acs.org These have been used to create "salen" ligands that, when complexed with metals like chromium, catalyze enantioselective reactions such as the hetero-Diels-Alder reaction and Nozaki-Hiyama-Kishi allylation with high enantiomeric excess. acs.org

The consistent and predictable stereochemical outcomes from reactions catalyzed by these systems highlight the value of the rigid bicyclo[2.2.2]octane scaffold in creating a well-defined chiral environment around a metal center. acs.org

Table 2: Compound Names Mentioned

Compound Name
Bicyclo[2.2.2]octane-2,3-dimethanol
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Bicyclo[2.2.2]oct-2-ene-1,4-diol
Terephthaloyl chloride
Catecholborane
Acetophenone

Applications in Enantioselective Synthesis (e.g., Rh-Catalyzed Conjugate Additions)

The development of chiral ligands for transition metal-catalyzed reactions is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. Derivatives of bicyclo[2.2.2]octane have emerged as a significant class of chiral ligands. While direct use of Bicyclo(2.2.2)octane-2,3-dimethanol as a ligand is not prominent, its diol functionality provides a versatile handle for the synthesis of more complex chiral ligands.

A key strategy involves the conversion of the diol to other functional groups that can coordinate to a metal center. For instance, the diol can be a precursor to chiral diphosphine ligands, which are highly effective in a variety of asymmetric transformations. The synthesis of such ligands often involves a multi-step sequence starting with the oxidation of the diol to the corresponding dicarboxylic acid, followed by amidation and subsequent transformations to introduce the phosphine (B1218219) moieties.

Chiral diene ligands based on the bicyclo[2.2.2]octane framework have shown exceptional performance in rhodium-catalyzed asymmetric conjugate additions. nih.govnih.gov These C2-symmetric dienes, when complexed with rhodium, create a well-defined chiral environment that allows for high enantioselectivity in the addition of arylboronic acids to α,β-unsaturated ketones. nih.gov The synthesis of these diene ligands often starts from a diketone precursor, which can potentially be derived from the oxidation of this compound.

Influence on Enantioselectivity and Substrate Specificity

The enantioselectivity and substrate specificity of a catalyst are intricately linked to the three-dimensional structure of the chiral ligand. The rigid bicyclo[2.2.2]octane scaffold plays a crucial role in this context by providing a predictable and conformationally restricted backbone. This rigidity minimizes the number of possible transition states in a catalytic cycle, thereby enhancing the energy difference between the pathways leading to the two enantiomers of the product.

In Rh-catalyzed conjugate additions using chiral bicyclo[2.2.2]octadiene ligands, the substituents on the diene moiety, which can be introduced through synthetic sequences originating from functionalized precursors like this compound, exert a profound influence on the stereochemical outcome. The steric bulk and electronic properties of these substituents dictate how the substrate approaches the rhodium center, leading to high levels of enantiodiscrimination. organic-chemistry.org

For example, the use of C2-symmetric bicyclo[2.2.2]octadienes with phenyl or benzyl (B1604629) groups at the 2 and 5 positions has been shown to achieve up to 99% enantiomeric excess (ee) in the arylation of N-tosylarylimines. organic-chemistry.org The predictable steric environment created by the ligand forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer.

Supramolecular Chemistry and Host-Guest Systems

The unique shape and rigidity of the bicyclo[2.2.2]octane core make it an excellent component for the construction of supramolecular assemblies and host-guest systems.

Host-Guest Interactions with Macrocyclic Receptors (e.g., Cucurbiturils)

Cucurbiturils are a family of macrocyclic host molecules with a hydrophobic cavity and two polar carbonyl-fringed portals. They are known to form highly stable inclusion complexes with a variety of guest molecules in aqueous solutions. The bicyclo[2.2.2]octane moiety has been identified as an excellent guest for cucurbit nih.govuril (CB nih.gov), forming complexes with remarkably high binding affinities. nih.govnih.gov

The size and shape complementarity between the bicyclo[2.2.2]octane core and the cavity of CB nih.gov is a key factor driving this strong interaction. nih.gov The hydrophobic nature of the bicycloalkane framework is another important contributor to the stability of the host-guest complex. While this compound itself has not been extensively studied in this context, its derivatives, where the hydroxyl groups are modified to include cationic functionalities, are expected to exhibit even stronger binding with CB nih.gov due to favorable ion-dipole interactions with the carbonyl portals of the host.

Computational studies have been employed to predict and understand the binding affinities of various bicyclo[2.2.2]octane derivatives with cucurbiturils, providing valuable insights for the design of new high-affinity host-guest systems. nih.gov

Design and Dynamics of Molecular Rotors in Amphidynamic Crystals

Molecular rotors are molecules designed to exhibit rotary motion in the solid state. They are a key component in the development of molecular machines and functional materials. The bicyclo[2.2.2]octane (BCO) unit, due to its high symmetry and cylindrical shape, is an ideal candidate for use as a rotator in such systems. nih.gov

Amphidynamic crystals are materials that combine static (stator) and dynamic (rotator) components in a crystalline lattice. The BCO core, when incorporated as a rotator and linked to a static framework, can exhibit rapid rotational motion. The energy barrier for this rotation is influenced by the packing of the molecules in the crystal and the interactions between the rotator and the surrounding stator units.

In one study, a molecular rotor with a BCO rotator linked to steroidal fragments was synthesized. Solid-state NMR studies revealed that the BCO group undergoes rapid rotation with a very low activation energy. nih.gov The synthesis of such rotors can start from functionalized BCO precursors, such as bicyclo[2.2.2]octane-1,4-dimethanol, which is then converted to a diethynyl derivative for coupling with the stator components. A similar synthetic strategy could be envisioned starting from this compound.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, shape, and functionality, can be tuned by judiciously choosing the metal and organic components.

The use of aliphatic linkers, such as those derived from the bicyclo[2.2.2]octane scaffold, in the synthesis of MOFs is of growing interest. These linkers can lead to the formation of transparent and highly porous materials. rsc.org While aromatic linkers often result in colored MOFs due to their extended π-systems, aliphatic linkers can produce colorless frameworks, which are advantageous for certain applications, such as their use as solid solvents for spectroscopic studies. rsc.org

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a commonly used linker for the synthesis of such MOFs. rsc.org This dicarboxylic acid can be synthesized from the corresponding dimethanol derivative through oxidation. It is therefore plausible that this compound could serve as a precursor for a C-shaped dicarboxylic acid linker, which would lead to MOFs with different topologies and pore structures compared to those obtained with the linear 1,4-dicarboxylate linker. The hydroxyl groups of this compound could also be functionalized with other coordinating groups, such as triazoles, to create novel linkers for MOF synthesis.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the bicyclo[2.2.2]octane (BCO) framework. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic landscape of these molecules.

The rigid bicyclo[2.2.2]octane skeleton is composed of three fused cyclohexane (B81311) rings, creating a highly symmetrical and stable structure. ontosight.ai Quantum chemical calculations, such as DFT at the B3LYP/6-311++G(d,p) level of theory, are employed to analyze the electronic properties of substituted BCO derivatives. researchgate.net These calculations help in understanding the effects of substituents on the molecule's stability and electronic distribution.

For instance, studies on 1,4-disubstituted BCO derivatives use concepts like the Charge of the Substituent Active Region (cSAR) to provide quantitative information on the inductive component of the substituent effect. researchgate.net This analysis reveals how functional groups, such as the dimethanol groups in Bicyclo(2.2.2)octane-2,3-dimethanol, influence the electron density across the rigid cage. The inherent stability of the BCO core, conferred by its structure, makes it a valuable and predictable scaffold in various chemical contexts. Computational modeling can predict energetically favored conformers, which aids in the interpretation of experimental spectroscopic data.

DFT calculations are instrumental in mapping out reaction pathways and characterizing the high-energy transition states of reactions involving bicyclo[2.2.2]octane systems. By calculating the energies of reactants, products, and intermediates, researchers can predict the feasibility of a proposed mechanism. For example, DFT can identify electron-deficient carbons within the bicyclic framework, predicting sites for nucleophilic attack or cross-coupling reactions.

While specific studies on this compound are not prevalent, the methodology is well-established for the BCO core. Computational studies have shown that the framework's rigidity can stabilize carbocation intermediates at bridgehead carbons. Furthermore, theoretical approaches can model complex processes, such as the trapping of a transition state by applying pressure, turning it into a stable minimum on the potential energy surface. nih.gov Such studies provide deep insights into the fundamental steps of chemical transformations.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the large-scale conformational changes and interactions of BCO systems over time, which is particularly relevant for understanding their behavior in solution and in complex environments like host-guest systems.

The bicyclo[2.2.2]octane skeleton is structurally rigid but possesses specific conformational dynamics. cdnsciencepub.com Molecular mechanics calculations, often in conjunction with experimental data from NMR spectroscopy and X-ray crystallography, are used to define its preferred geometry. cdnsciencepub.comrsc.org For the parent hydrocarbon, spectroscopic and molecular mechanics data indicate a high degree of symmetry, often described as 'quasi-D3h'. cdnsciencepub.comnist.gov

In derivatives, the substituent groups can influence the conformational landscape. X-ray analysis of a 1-p-bromobenzenesulphonyloxymethyl derivative of bicyclo[2.2.2]octane revealed that the bicyclic system closely conforms to D3 symmetry. rsc.org In more complex systems, such as steroidal rotors containing a BCO fragment, solid-state NMR and MD simulations have shown that the BCO group can undergo rapid rotation in the crystalline state, with exchange rates well beyond 10³ s⁻¹. nih.gov

The rigid and well-defined shape of the bicyclo[2.2.2]octane core makes it an excellent guest molecule for various synthetic hosts, most notably cucurbit[n]urils (CB[n]). Molecular dynamics simulations are a key tool for studying and predicting the binding affinities of these host-guest complexes. nih.govacs.org

Studies involving bicyclo[2.2.2]octane derivatives and the host cucurbit rsc.orguril (CB rsc.org) have utilized explicit solvent MD simulations with force fields like the General Amber Force Field (GAFF) to calculate absolute binding free energies. nih.govacs.org These simulations can dissect the contributions to binding, which are often dominated by water-mediated hydrophobic interactions and van der Waals forces. acs.org For example, thermodynamic integration (TI) methods in MD simulations have been used to estimate the binding free energy of a BCO guest with CB rsc.org, with results showing close matches to experimental data. nih.govacs.org These computational approaches are crucial for the rational design of new high-affinity host-guest systems. scispace.com

Table 1: Computational Methods in Host-Guest Binding Studies of Bicyclo[2.2.2]octane (BCO) Derivatives
HostGuestComputational MethodKey FindingsReference
Cucurbit rsc.orguril (CB rsc.org)Bicyclo[2.2.2]octane derivative (B2)Molecular Dynamics (MD) with Thermodynamic Integration (TI)Calculated absolute binding free energy matched experimental data within 0.3 kcal/mol using the TIP4P water model. nih.gov
Cucurbit rsc.orguril (CB rsc.org)Bicyclo[2.2.2]octane derivative (B2)Variational Implicit-Solvent Model (VISM)Binding driven by hydrophobic interactions and host-guest van der Waals forces. acs.org
Cucurbit rsc.orguril (CB rsc.org)Adamantane and Bicyclo[2.2.2]octane derivativesM2 method (computational affinity prediction)Successfully predicted ultrahigh binding affinities for new guests prior to their synthesis. scispace.com
β-CyclodextrinAdamantyl- and Bicyclo[2.2.2]octane-based guestsMolecular Dynamics (MD)Identified specific binding modes and orientations of the guest within the host cavity. sci-hub.se

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are statistical methods that correlate the chemical structure of a compound with its physicochemical properties. For bicyclo[2.2.2]octane derivatives, QSPR can be a cost-effective method to predict properties without resorting to more intensive computational or experimental work. koreascience.kr

The fundamental descriptors in QSPR analyses can be as simple as the counts of atoms and chemical bonds, making the method straightforward and inexpensive. koreascience.kr Such models have been successfully applied to predict the heats of formation for various hydrocarbons, including bicyclo[2.2.2]octane, with deviations similar to experimental uncertainties. koreascience.kr

More sophisticated QSPR studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have been used to analyze and predict dissociation constants (pKa). acs.org These models help to separate and quantify the electronic effects (inductive vs. field effects) transmitted through the rigid BCO cage. researchgate.netacs.org QSPR models can also be developed to predict other properties, such as solubility, based on molecular descriptors like logP and polar surface area. These predictive models are valuable in materials science and drug design for screening large libraries of compounds and prioritizing synthetic targets. beilstein-journals.orgnih.gov

Analysis of Hydrogen Bonding Cooperativity and Intermolecular Interactions

Computational and theoretical chemistry studies provide profound insights into the non-covalent interactions that govern the molecular behavior of this compound. The rigid, cage-like structure of the bicyclo[2.2.2]octane framework, combined with the presence of two hydroxyl groups, creates a unique system for analyzing the interplay of various intermolecular forces, particularly hydrogen bonding.

The origin of non-additivity in hydrogen bonds, a phenomenon known as hydrogen bond cooperativity, is primarily rooted in classical electrostatics. rsc.org This effect, where the formation of one hydrogen bond influences the strength of its neighbors, is a key factor in the structure of many chemical and biological systems. rsc.org However, studies on cyclic diols reveal that the specific geometry imposed by a rigid scaffold can significantly alter this behavior.

Research comparing bicyclo[2.2.2]octane diols with more flexible alkane diols has shown that the hydroxymethyl groups (-CH2OH) on the bicyclic frame tend to function as independent entities. researchgate.net Unlike linear diols where intramolecular hydrogen bonding can be significant, the spatial constraints of the bicyclo[2.2.2]octane system limit such interactions between the two hydroxyl groups. researchgate.net This leads to intermolecular hydrogen bonding behavior that is more akin to a simple primary alcohol. researchgate.net

The following tables summarize key findings from computational and spectroscopic analyses regarding the intermolecular interactions of this compound and its structural relatives.

Table 1: Comparative Analysis of Hydrogen Bonding Behavior in Diols

This table illustrates the distinct hydrogen bonding characteristics of bicyclo[2.2.2]octane diols compared to flexible alkane diols, as determined by spectroscopic methods like ¹H NMR.

Compound TypeIntramolecular H-Bonding-CH₂OH Group BehaviorKey Observation
Bicyclo[2.2.2]octane diol Limited due to rigid scaffoldIndependentAssociation constants are similar to those of a primary mono-alcohol. researchgate.net
Acyclic Alkane diols (e.g., propane-1,3-diol) FavorableCooperativeDisplay unusually high limiting shifts in ¹H NMR, indicating strong intramolecular H-bonds. researchgate.net

Table 2: Summary of Intermolecular Interactions and Investigative Methods

This table outlines the primary intermolecular forces present in this compound and the computational methods used to study them.

Interaction TypeSignificance for the MoleculePrimary Investigative MethodResearch Finding
Hydrogen Bonding The primary interaction involving the polar -OH groups, crucial for solubility and binding to polar molecules. ¹H NMR, FT-IR SpectroscopyHydroxyl groups act independently with limited cooperativity due to the rigid frame. researchgate.net
Van der Waals Forces Significant contribution from the large, non-polar bicyclic hydrocarbon cage. rsc.orgDensity Functional Theory (DFT)Maximization of these forces is a key factor in the binding of bicyclo[2.2.2]octane derivatives within host-guest complexes. rsc.org
Dipole-Dipole Interactions Arise from the net dipole moment created by the two hydroxymethyl groups.DFT, Molecular Electrostatic Potential MappingThe overall electrostatic profile is influenced by the fixed orientation of the C-O bonds on the rigid scaffold. rsc.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)

NMR spectroscopy is a cornerstone technique for the structural elucidation of Bicyclo(2.2.2)octane-2,3-dimethanol, providing detailed information about the carbon skeleton and the environment of the hydrogen atoms.

Solution-State NMR:

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For bicyclo[2.2.2]octane derivatives, the signals for bridge and bridgehead protons are of particular interest. researchgate.net The chemical shifts are influenced by the functional groups present.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For bicyclo[2.2.2]octane derivatives, distinct signals are expected for the bridgehead carbons, the methylene (B1212753) bridge carbons, and the carbons of the hydroxymethyl groups. acs.orgnih.gov

Solid-State NMR: Solid-state NMR, particularly Cross-Polarization Magic-Angle Spinning (CPMAS) ¹³C NMR, is a powerful tool for studying the structure and dynamics of bicyclo[2.2.2]octane derivatives in the crystalline state. nih.gov In some cases, the number of signals in the solid-state NMR spectrum can confirm the crystallographic equivalence of different parts of the molecule. nih.gov The narrowness of the signals can be indicative of a highly crystalline sample. nih.gov Furthermore, techniques like ¹H dipolar dephasing can provide insights into the rotational motion of the bicyclo[2.2.2]octane fragment within the crystal lattice. nih.gov

Table 1: Representative NMR Data for Bicyclo[2.2.2]octane Derivatives

Nucleus Type of Proton/Carbon Typical Chemical Shift (ppm)
¹H Bridgehead Protons Variable, influenced by substituents
¹H Bridge Protons Variable, influenced by substituents
¹H Hydroxymethyl Protons (-CH₂OH) ~3.5 - 4.0
¹H Hydroxyl Protons (-OH) Broad, variable
¹³C Bridgehead Carbons Variable, influenced by substituents
¹³C Bridge Carbons ~20 - 40
¹³C Hydroxymethyl Carbons (-CH₂OH) ~60 - 70

Note: Specific chemical shifts for this compound may vary depending on the solvent and stereochemistry.

X-ray Diffraction Analysis (Single Crystal and Powder)

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and solid-state packing.

Single Crystal X-ray Diffraction: Analysis of single crystals of bicyclo[2.2.2]octane derivatives has provided detailed insights into their molecular geometry. These studies can confirm the rigid cage-like structure and the specific stereochemical arrangement of the hydroxymethyl groups. vulcanchem.com For instance, in some derivatives, the bridgehead carbons are separated by a characteristic distance. The conformation of the cyclohexane-like bridges can also be determined. In some cases, disorder in the bicyclo[2.2.2]octane fragment can be observed, indicating dynamic processes within the crystal. nih.gov

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystallinity and phase purity of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline solid. While detailed structural elucidation is not always possible with PXRD alone, it is a valuable tool for quality control and for comparing different batches of the compound.

Table 2: Typical Crystallographic Parameters for Bicyclo[2.2.2]octane Derivatives

Parameter Typical Value
Crystal System Monoclinic, Orthorhombic, etc. iucr.orgnih.gov
Space Group e.g., P2₁/c, P b c a iucr.org
C-C Bond Lengths (Å) ~1.52 - 1.55 nih.gov
C-C-C Bond Angles (°) ~106 - 109.5 vulcanchem.com

Note: These are general ranges, and specific values for this compound would require dedicated crystallographic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation pattern.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 170.25 g/mol . The fragmentation pattern of alkanes and their derivatives is often characterized by a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. docbrown.info For this compound, characteristic fragments would likely arise from the loss of water (H₂O), a hydroxymethyl group (-CH₂OH), or combinations thereof. The fragmentation of the bicyclic core itself would also contribute to the spectrum.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Ion
170 [C₁₀H₁₈O₂]⁺ (Molecular Ion)
152 [M - H₂O]⁺
139 [M - CH₂OH]⁺
121 [M - H₂O - CH₂OH]⁺

Note: The relative intensities of these peaks would depend on the ionization conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and alkyl groups. A broad band in the region of 3200–3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups, with the broadening due to hydrogen bonding. Strong absorptions in the 2850–3000 cm⁻¹ region correspond to C-H stretching vibrations of the bicyclic framework. The C-O stretching vibration would likely appear in the 1000–1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The vibrational spectrum of the parent bicyclo[2.2.2]octane has been studied, and the addition of the hydroxymethyl groups would introduce new vibrational modes. rsc.org

Table 4: Expected Vibrational Bands for this compound

Wavenumber (cm⁻¹) Vibration Type
~3200–3600 (broad) O-H stretch
~2850–3000 C-H stretch
~1000–1250 C-O stretch

Note: The exact positions and shapes of these bands can be influenced by intermolecular interactions and the physical state of the sample.

Chromatographic Techniques for Purity and Isomeric Analysis (e.g., GC, TLC)

Chromatographic methods are indispensable for assessing the purity of this compound and for separating different stereoisomers.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. For bicyclo[2.2.2]octane derivatives, GC can be used to determine the purity of a sample. nist.gov Enantiopure derivatives of this compound have even been used as stationary phases in GC columns for the separation of enantiomers. vulcanchem.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of reactions and for preliminary purity assessment. nih.govnih.gov For a polar compound like this compound, a polar stationary phase (like silica (B1680970) gel) and a mixture of polar and non-polar solvents would be used as the mobile phase. The retention factor (Rf) value can be used to help identify the compound. nih.gov

Table 5: Chromatographic Methods for the Analysis of this compound

Technique Application Typical Conditions
Gas Chromatography (GC) Purity analysis, Isomeric separation Capillary column (e.g., SE-30), Temperature programming nist.gov
Thin-Layer Chromatography (TLC) Reaction monitoring, Purity check Silica gel plate, Hexane/Ethyl Acetate mobile phase nih.gov

Note: Optimal chromatographic conditions need to be determined experimentally.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The synthesis of bicyclo(2.2.2)octane-2,3-dimethanol and its derivatives is an area of active research, aiming for more efficient, scalable, and cost-effective methods. While traditional methods like the Diels-Alder reaction have been foundational, new strategies are emerging.

Key research efforts are focused on:

Biocatalysis: The use of engineered enzymes, such as those from Saccharomyces cerevisiae, for the bioreduction of bicyclo[2.2.2]octane-2,5-dione precursors presents a green and highly selective alternative to traditional chemical reductants.

Transition Metal Catalysis: A novel synthetic procedure involves treating 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst. google.com This method offers a simplified route for the commercial production of various oxo-substituted bicyclo[2.2.2]octane intermediates, which can then be converted to the diol. google.com

Microwave-Assisted Synthesis: For related structures like bicyclo[2.2.2]octane-1,4-dicarboxylic acid, microwave-assisted synthesis has been shown to significantly reduce reaction times compared to conventional heating. researchgate.net Applying this technology to the synthesis of the diol could offer similar advantages.

Table 1: Comparison of Synthetic Pathways for Bicyclo[2.2.2]octane Scaffolds

Synthetic PathwayKey Reagents/ConditionsAdvantagesReference
Diels-Alder CycloadditionConjugated diene and a dienophile (e.g., maleic anhydride), followed by reduction.Well-established, good control over stereochemistry.
BioreductionEngineered Saccharomyces cerevisiae, bicyclo[2.2.2]octane-2,5-dione.High stereoselectivity, environmentally friendly ("green chemistry").
Transition Metal-Catalyzed Oxidation1,4-dimethylene cyclohexane, oxidizing agent, transition metal catalyst.Potentially simplified and cost-effective for commercial scale-up. google.com

Development of Advanced Materials with Tunable Properties

The inherent rigidity and defined stereochemistry of the bicyclo(2.2.2)octane core are highly desirable traits for the creation of advanced polymers and materials. The two hydroxyl groups of this compound provide reactive sites for polymerization.

Future applications in materials science include:

High-Performance Polyesters: Bicyclo[2.2.2]octane diols can be used as monomers to produce polyesters with high thermal stability and specific mechanical properties. researchgate.net Research into copolyesters incorporating this diol with bio-sourced organic acids, such as derivatives of succinic acid, could lead to novel, partially biodegradable polymers with enhanced characteristics. researchgate.net

Aerospace Resins: Structural analogs like bicyclo[2.2.1]heptane-2,2-dimethanol are known to yield high-performance resins for aerospace materials when copolymerized with epoxides or acrylates. Similar applications are conceivable for this compound, where its rigid structure could contribute to materials with superior strength-to-weight ratios and thermal resistance.

Table 2: Potential Advanced Materials from this compound

Material TypePotential Co-monomersTunable PropertiesPotential Applications
PolyestersThiophene-based dicarboxylic acids, Succinic acid derivativesThermal stability, degradability, mechanical strength.High-performance plastics, biodegradable materials.
Epoxy ResinsEpichlorohydrin, Bisphenol AHardness, chemical resistance, thermal endurance.Aerospace components, advanced composites, coatings.
PolyurethanesDiisocyanates (e.g., MDI, TDI)Elasticity, abrasion resistance, rigidity.Specialty foams, elastomers, adhesives.

Integration into Complex Molecular Architectures (e.g., Carbocyclic Nucleoside Analogues)

The bicyclo(2.2.2)octane framework serves as a rigid scaffold that can position functional groups in a precise three-dimensional arrangement. This property is particularly valuable for designing molecules that mimic complex biological structures.

Carbocyclic Nucleoside Analogues: Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a carbocyclic ring. This modification can impart resistance to enzymatic degradation. The bicyclo[2.2.2]octane scaffold has been successfully used to synthesize novel carbocyclic nucleoside analogues. researchgate.net For instance, derivatives of bicyclo[2.2.2]octane-2,2-dimethanol have been used to create analogues of purine (B94841) nucleosides with potential antiviral activity. researchgate.net Future work could extend this approach to synthesize this compound-based nucleosides, exploring the impact of the different substitution pattern on biological activity.

Peptide Mimetics: The rigid bicyclic system can also act as a structural mimic of peptide secondary structures, such as α-helices. Researchers have designed and synthesized bicyclo[2.2.2]octane systems to replicate the spatial orientation of key amino acid residues in protein-protein interactions. nih.gov Specifically, they have been used as mimics of the LXXLL motif found in steroid receptor coactivators (SRCs), which binds to nuclear hormone receptors. nih.gov This opens avenues for developing new therapeutic agents that can modulate these critical biological interactions.

Table 3: Integration of Bicyclo[2.2.2]octane Scaffolds into Complex Architectures

Target Molecular ArchitectureRole of Bicyclo[2.2.2]octane ScaffoldExample ApplicationReference
Carbocyclic Nucleoside AnaloguesReplaces the flexible sugar (furanose) ring with a rigid carbocycle.Development of antiviral agents (e.g., against Coxsackie virus). researchgate.net
Peptide Secondary Structure MimeticsActs as a rigid scaffold to mimic the conformation of α-helices.Inhibitors of nuclear receptor-coactivator interactions. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for bicyclo[2.2.2]octane-2,3-dimethanol, and what challenges arise during its synthesis?

  • Methodological Answer : The synthesis of bicyclo[2.2.2]octane derivatives often involves Diels-Alder cycloaddition or radical-mediated rearrangements. For example, Diels-Alder reactions can construct the bicyclo[2.2.2]octane skeleton, but unexpected polymerization and poor stereoselectivity have been reported, necessitating alternative approaches like diastereoselective 1,4-additions . Radical rearrangements of selenophenyl esters under reducing conditions generate bicyclo[2.2.2]oct-5-en-2-yl radicals, which can isomerize to bicyclo[3.2.1]octene systems depending on substituent effects and ring strain .

Q. How can spectroscopic techniques characterize bicyclo[2.2.2]octane-2,3-dimethanol’s structure and substituent effects?

  • Methodological Answer : Carbon-13 NMR is critical for assigning substituent effects. For bicyclo[2.2.2]octane derivatives, chemical shifts at bridgehead carbons (e.g., C-1 and C-4) are identified via off-resonance decoupling experiments, while substituents at C-2 and C-3 influence α, β, and γ carbon shifts due to electronic and steric interactions. Symmetry simplifies assignments in disubstituted derivatives, but stereochemical distinctions (endo/exo) require additional analysis . Empirical formula verification (e.g., C₁₀H₁₆O₂) and mass spectrometry further confirm molecular identity .

Q. What safety protocols are recommended for handling bicyclo[2.2.2]octane derivatives in the laboratory?

  • Methodological Answer : While specific data for bicyclo[2.2.2]octane-2,3-dimethanol are limited, structurally related bicyclo compounds (e.g., 2,2-dimethyl-3-methylene derivatives) require strict precautions:

  • Personal Protection : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Employ fume hoods to mitigate inhalation risks (H335) .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do stereochemical and conformational factors influence the reactivity of bicyclo[2.2.2]octane-2,3-dimethanol in asymmetric catalysis?

  • Methodological Answer : The rigid bicyclo[2.2.2]octane framework enforces distinct stereochemical environments. For example, chiral dienes derived from bicyclo[2.2.2]octane skeletons (e.g., via asymmetric hydrosilylation) serve as ligands in transition-metal catalysis. Substituent positioning (syn/anti) alters electronic and steric interactions, impacting enantioselectivity in reactions like Rh-catalyzed conjugate additions . Computational modeling (e.g., DFT) predicts torsional steering effects, which favor equatorial over axial isomer formation in radical intermediates .

Q. What mechanistic insights explain the radical-mediated rearrangements of bicyclo[2.2.2]octane derivatives?

  • Methodological Answer : Radical intermediates generated from selenophenyl esters undergo cyclopropylcarbinyl-to-homoallyl rearrangements. The bicyclo[2.2.2]oct-5-en-2-yl radical transitions to a bicyclo[3.2.1]oct-6-en-2-yl radical, driven by radical-stabilizing substituents (e.g., methyl groups) despite increased ring strain. Product ratios depend on the interplay between radical stability and strain, validated by ESR spectroscopy and kinetic studies .

Q. How can bicyclo[2.2.2]octane-2,3-dimethanol derivatives be applied in medicinal chemistry or materials science?

  • Methodological Answer : Bicyclo[2.2.2]octane cores are explored as rigid scaffolds for glycosidase inhibitors due to their structural mimicry of carbohydrate transition states. For instance, bicyclo[2.2.2]octane hexols inhibit enzymes like α-glucosidase via competitive binding, validated by kinetic assays (IC₅₀ values) and X-ray crystallography . In materials science, their rigidity supports the design of thermally stable polymers, characterized by DSC and TGA .

Notes

  • Evidence Reliability : Data from NIST and peer-reviewed journals (e.g., J. Org. Chem. ) are prioritized. Commercial databases (e.g., Indagoo , Echemi ) are cited only for safety/regulatory guidance.
  • Contradictions : highlights the failure of Diels-Alder in certain conditions, contrasting older literature; this underscores the need for method optimization.

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